N,N-bis(3-methylbutyl)sulfamoyl chloride
Description
Contextualizing Sulfamoyl Chlorides within Organic Synthesis
Sulfamoyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group directly attached to a nitrogen atom. This functional group imparts a high degree of reactivity, making them valuable intermediates in organic synthesis. The general structure, R₂NSO₂Cl, allows for a wide variety of substituents (R groups), which can be tailored to modulate the compound's steric and electronic properties.
These compounds are primarily utilized as electrophilic reagents for the introduction of the sulfamoyl moiety (R₂NSO₂-) into other molecules. Their reaction with nucleophiles, such as amines, alcohols, and thiols, leads to the formation of sulfamides, sulfamates, and thiosulfamates, respectively. These resulting functional groups are prevalent in a range of biologically active molecules and materials. For instance, sulfamides are key components in various pharmaceuticals and agrochemicals. enamine.net The synthesis of sulfamoyl chlorides can be achieved through several methods, with a common route being the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂). ontosight.ai
Significance of N,N-bis(3-methylbutyl)sulfamoyl chloride as a Synthetic Building Block
This compound, also known as N,N-diisopentylsulfamoyl chloride, is distinguished by its two 3-methylbutyl (isopentyl) substituents on the nitrogen atom. These branched alkyl chains contribute to the lipophilicity and steric bulk of the molecule. While specific, dedicated research on this particular compound is not extensively documented in peer-reviewed literature, its significance can be inferred from the general utility of N,N-disubstituted sulfamoyl chlorides.
As a synthetic building block, its primary role is to serve as a precursor for N,N-disubstituted sulfamides. The reaction with a primary or secondary amine would yield a sulfamide (B24259) with the N,N-bis(3-methylbutyl)sulfamoyl group. The bulky isopentyl groups can influence the conformational properties and biological activity of the final product. The lipophilic nature of these groups can be advantageous in modulating the solubility and membrane permeability of target molecules in medicinal chemistry research.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ClNO₂S |
| Molecular Weight | 255.80 g/mol |
| Synonyms | N,N-diisopentylsulfamoyl chloride |
| InChI Key | DAPGCOVJHZPQCB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN(CCC(C)C)S(=O)(=O)Cl |
Data sourced from PubChem CID 16769428.
Scope of Academic Inquiry into this compound
Based on a comprehensive review of publicly available scientific literature, dedicated academic inquiry into this compound appears to be limited. While general methodologies for the synthesis of sulfamoyl chlorides are well-established and could be applied to the preparation of this specific compound, there is a notable absence of studies focusing on its unique reactivity, properties, or applications.
The academic interest in sulfamoyl chlorides is often driven by the biological activity of their derivatives. For instance, the development of novel herbicides or therapeutic agents often involves the synthesis of a library of related sulfamides, which would necessitate the corresponding sulfamoyl chloride precursors. The lack of specific research on this compound may suggest that its derivatives have not yet been identified as leading candidates in such discovery programs. However, its potential as a building block remains, and it may feature in future research as chemists continue to explore novel chemical space in the quest for new functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(3-methylbutyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPGCOVJHZPQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Bis 3 Methylbutyl Sulfamoyl Chloride
Direct Synthesis Routes
Direct synthesis routes offer the most straightforward methods for the preparation of N,N-bis(3-methylbutyl)sulfamoyl chloride, typically involving the formation of the sulfamoyl chloride moiety in a single key step from readily available starting materials.
Amine-Sulfuryl Chloride Condensation Pathways
The most common and direct method for the synthesis of N,N-dialkylsulfamoyl chlorides is the reaction of a secondary amine with sulfuryl chloride. google.com This process involves the condensation of N,N-bis(3-methylbutyl)amine (also known as diisopentylamine) with sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent and in the presence of a tertiary amine, which acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction. google.com
The general reaction is as follows: (CH₃)₂CHCH₂CH₂₂NH + SO₂Cl₂ → (CH₃)₂CHCH₂CH₂₂NSO₂Cl + HCl
A tertiary amine, such as triethylamine, is added to scavenge the HCl, driving the reaction to completion. The choice of an inert solvent is crucial to prevent side reactions, with aromatic solvents being particularly suitable for this process. google.com
Table 1: General Reaction Parameters for Amine-Sulfuryl Chloride Condensation
| Parameter | Condition | Rationale |
| Reactants | N,N-bis(3-methylbutyl)amine, Sulfuryl Chloride | Primary precursors for the target molecule. |
| Base | Tertiary Amine (e.g., Triethylamine) | Neutralizes HCl byproduct, preventing amine salt formation and promoting the forward reaction. google.com |
| Solvent | Inert, Aromatic (e.g., Toluene (B28343), Chlorobenzene) | Provides a reaction medium that does not interfere with the reactants or products. google.com |
| Temperature | -10 to 50 °C, preferably -5 to 20 °C | Controlled temperature to manage the exothermic nature of the reaction and minimize side product formation. google.com |
| Stoichiometry | Near equimolar ratio of amine to sulfuryl chloride | Ensures efficient conversion of the starting materials. google.com |
Oxidative Chlorination of Thiol Precursors
An alternative, though less direct, route to sulfamoyl chlorides involves the oxidative chlorination of appropriate thiol precursors. organic-chemistry.org For the synthesis of this compound, this would hypothetically involve a precursor such as an N,N-bis(3-methylbutyl)thiocarbamate. The general principle of this method is the conversion of a sulfur-containing compound to a sulfonyl chloride using an oxidizing agent in the presence of a chloride source. organic-chemistry.orglookchem.comresearchgate.net
Various reagents have been developed for the oxidative chlorination of thiols and other sulfur compounds, including N-chlorosuccinimide (NCS) and a combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction with H₂O₂ and SOCl₂ is noted for being highly reactive and proceeding under mild conditions at room temperature. organic-chemistry.org This method's applicability to the synthesis of this compound would be contingent on the availability and stability of the corresponding thiol precursor.
Precursor-Based Synthetic Strategies
Precursor-based strategies involve the use of more complex reagents that already contain the chlorosulfonyl group, which are then reacted with the amine.
Chlorosulfonyl Isocyanate (CSI) Mediated Approaches
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive reagent used in a variety of organic syntheses. beilstein-journals.orgorgsyn.org However, its application in the direct synthesis of N,N-disubstituted sulfamoyl chlorides from secondary amines is not a conventional pathway. Compounds containing active hydrogens, such as amines, typically react first at the highly electrophilic isocyanate group of CSI to form N-substituted sulfamoyl chlorides. orgsyn.org This would not be a direct route to the target compound using diisopentylamine.
CSI can be used to generate unsubstituted sulfamoyl chloride (H₂NSO₂Cl) through controlled hydrolysis or reaction with formic acid. google.com This unsubstituted sulfamoyl chloride could then potentially be alkylated, but this represents a more circuitous and less efficient route compared to direct condensation.
Exploration of Alternative Sulfonylating Reagents
While sulfuryl chloride is the most common reagent for the synthesis of sulfamoyl chlorides from secondary amines, the exploration of alternative sulfonylating agents is an ongoing area of research in organic synthesis. The development of new reagents often aims to improve reaction conditions, yields, and substrate scope. However, for the specific transformation of a secondary amine to an N,N-dialkylsulfamoyl chloride, sulfuryl chloride remains the reagent of choice in the majority of documented procedures. The synthesis of sulfonamides, the downstream products of sulfamoyl chlorides, has seen a wider variety of synthetic methods, including the use of transition-metal catalysts and N-chlorosulfonyl carbamates. researchgate.net
Optimization of Reaction Parameters in Synthesis
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound, particularly in the direct condensation of diisopentylamine with sulfuryl chloride. Key parameters to consider include temperature, solvent, and the stoichiometry of the reactants and base.
Table 2: Key Optimization Parameters for N,N-Dialkylsulfamoyl Chloride Synthesis
| Parameter | Range/Options | Effect on Reaction |
| Temperature | -10 °C to 50 °C | Lower temperatures can help control the exothermicity of the reaction and reduce the formation of byproducts. Higher temperatures may increase the reaction rate but can also lead to decomposition. google.com |
| Solvent | Aprotic, non-polar solvents (e.g., toluene, hexane (B92381), dichloromethane) | The choice of solvent can influence the solubility of reactants and the ease of product isolation. Aromatic solvents are often preferred. google.com |
| Base | Tertiary amines (e.g., triethylamine, pyridine) | The strength and steric hindrance of the base can affect the reaction rate and efficiency of HCl scavenging. cbijournal.com |
| Addition Rate | Slow, dropwise addition of sulfuryl chloride | Controls the reaction rate and temperature, preventing runaway reactions and improving selectivity. |
| Work-up Procedure | Aqueous wash, extraction | Removal of the tertiary amine hydrochloride salt and any unreacted starting materials is crucial for obtaining a pure product. google.com |
Solvent Effects on Yield and Selectivity
The choice of solvent is a critical parameter in the synthesis of sulfamoyl chlorides, as it can significantly influence reaction rate, yield, and the profile of impurities. The reaction is typically performed in an aprotic solvent to avoid hydrolysis of the highly reactive sulfuryl chloride. rsc.org The solvent's primary roles are to dissolve the reactants and to help manage the heat generated during the exothermic reaction.
Research on the synthesis of related sulfinamide compounds from sulfonyl chlorides demonstrated that the choice of solvent has a pronounced effect on yield. For instance, when synthesizing a benzyl (B1604629) sulfinamide, dichloromethane (B109758) (CH₂Cl₂) was found to be a superior solvent compared to acetonitrile, THF, or ethyl acetate (B1210297), which all resulted in poor yields. nih.gov This suggests that chlorinated solvents may be particularly effective for this class of transformation.
Table 1: Illustrative Effect of Solvent on the Yield of an Analogous Sulfinamide Synthesis nih.gov This table is based on data for the synthesis of a sulfinamide from a sulfonyl chloride and is presented to illustrate the potential impact of solvent choice on reactions of this type.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 0 | 62 |
| 2 | Acetonitrile (CH₃CN) | 0 | Poor |
| 3 | Tetrahydrofuran (B95107) (THF) | 0 | Poor |
| 4 | Ethyl Acetate (EtOAc) | 0 | Poor |
Temperature and Reaction Time Profiles
Control of temperature and reaction time is crucial for maximizing the yield and purity of this compound. The reaction between a secondary amine and sulfuryl chloride is typically highly exothermic. Consequently, the initial addition of the reactants is almost always carried out at reduced temperatures, commonly between 0 °C and -78 °C, to control the reaction rate and prevent thermal decomposition of reactants or products. rsc.org
A typical temperature profile involves cooling the solution of the amine and the tertiary amine base in a suitable solvent before the slow, dropwise addition of sulfuryl chloride. nih.gov Maintaining a low temperature during the addition phase is critical for selectivity and safety. After the addition is complete, the reaction mixture is often allowed to warm slowly to room temperature and stirred for a period to ensure the reaction proceeds to completion.
Reaction times can vary from as little as one hour to overnight, depending on the specific reactants, their concentration, and the temperature used. nih.govnih.gov Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and to ensure all the starting material has been consumed. Premature termination can lead to low yields, while excessively long reaction times could potentially lead to the formation of degradation products.
Table 3: Illustrative Temperature Effects on Yield for a Related Sulfinamide Synthesis nih.gov This table is based on data for the synthesis of a sulfinamide from a sulfonyl chloride and is presented to illustrate the potential impact of temperature on similar reactions.
| Entry | Temperature (°C) | Observation |
| 1 | 25 | Slightly lower yield compared to 0 °C |
| 2 | 0 | Optimal yield observed |
| 3 | -20 | Significant formation of sulfonamide byproduct |
Chemical Reactivity and Derivatization of N,n Bis 3 Methylbutyl Sulfamoyl Chloride
Nucleophilic Substitution Reactions
The core reactivity of a sulfamoyl chloride is the nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group.
Formation of Sulfamides and Sulfamates
In a general reaction, sulfamoyl chlorides react with primary or secondary amines to yield sulfamides. sigmaaldrich.com This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, reaction with alcohols or phenols, usually in the presence of a base, leads to the formation of sulfamates. enamine.net
For N,N-bis(3-methylbutyl)sulfamoyl chloride, the expected reactions would be:
Reaction with an amine (R'R''NH) to form the corresponding N,N-bis(3-methylbutyl)-N',N''-substituted sulfamide (B24259).
Reaction with an alcohol (R'OH) to form the corresponding N,N-bis(3-methylbutyl)sulfamate ester.
However, specific examples, reaction conditions, or yields for these reactions involving this compound are not available in the scientific literature.
Synthesis of N-Hydroxysulfamides
The synthesis of N-hydroxysulfamides can be achieved by the reaction of a sulfamoyl chloride with hydroxylamine (B1172632) or its derivatives. nih.gov This method can be limited by the availability of the specific sulfamoyl chloride and challenges in controlling the reaction. nih.gov Methodologies often involve protected hydroxylamines to improve yields and selectivity. nih.gov
While it is chemically plausible that this compound could react with a hydroxylamine derivative to form the corresponding N-hydroxy-N',N'-bis(3-methylbutyl)sulfamide, no published studies demonstrate this specific transformation.
Hydrolysis Pathways to Sulfamic Acid Derivatives
Sulfamoyl chlorides are sensitive to moisture and can undergo hydrolysis when exposed to water. This reaction results in the cleavage of the sulfur-chlorine bond to form the corresponding sulfamic acid. For the target compound, this would yield N,N-bis(3-methylbutyl)sulfamic acid. The reaction rate can be influenced by factors such as temperature, pH, and the presence of catalysts. No specific kinetic or mechanistic studies on the hydrolysis of this compound have been reported.
Introduction of the Sulfamoyl Group into Organic Molecules (Sulfamoylation)
Sulfamoylation refers to the introduction of a sulfamoyl group onto a substrate. N,N-disubstituted sulfamoyl chlorides are key reagents for this purpose, reacting with a variety of nucleophiles. enamine.net
Sulfamoylation of Aromatic and Aliphatic Substrates
The sulfamoylation of substrates occurs via nucleophilic attack on the sulfamoyl chloride.
Aliphatic Substrates : Alcohols and amines are common aliphatic substrates, leading to sulfamates and sulfamides, respectively, as discussed in section 3.1.1.
Aromatic Substrates : Aromatic compounds can undergo sulfamoylation under Friedel-Crafts-type conditions, where a Lewis acid catalyst activates the sulfamoyl chloride for electrophilic attack on the aromatic ring. This would result in the formation of an arylsulfonamide. Alternatively, nucleophilic aromatic substitution on activated aromatic rings can also introduce a sulfamoyl moiety.
There are no specific documented instances of this compound being used for the sulfamoylation of either aliphatic or aromatic substrates.
Mechanisms of Sulfamoyl Transfer Reactions
Nucleophilic substitution at a sulfonyl sulfur center is a subject of considerable mechanistic study. The reactions of sulfonyl chlorides are generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. However, depending on the substrate, nucleophile, and reaction conditions, an addition-elimination mechanism involving a transient pentacoordinate sulfurane intermediate can also be proposed.
Detailed mechanistic studies, including kinetic data, activation parameters, or computational analysis, for sulfamoyl transfer reactions involving this compound are absent from the current body of scientific literature.
Formation of Complex Molecular Architectures
The construction of complex molecules is a cornerstone of modern organic chemistry, enabling the synthesis of novel therapeutic agents, functional materials, and biological probes. The unique steric and electronic properties of the N,N-bis(3-methylbutyl) substituents on the sulfamoyl chloride were hypothesized to influence its reactivity and selectivity in complex synthetic sequences.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Despite the potential for this compound to serve as a component in MCRs, for instance, by reacting with nucleophiles to introduce the diisopentylsulfamide moiety into a larger scaffold, there is a notable absence of published research demonstrating such applications. Consequently, no data tables or detailed research findings on its use in MCRs can be presented.
Stereoselective synthesis is a critical area of chemical research focused on the selective formation of one stereoisomer over others. This is of paramount importance in the synthesis of chiral molecules, where the biological activity can be highly dependent on the stereochemistry. The bulky N,N-bis(3-methylbutyl) groups could theoretically impart a degree of stereocontrol in reactions involving the sulfamoyl chloride.
However, a thorough search of the scientific literature did not yield any studies that have investigated or reported on the use of this compound in stereoselective transformations. As a result, there are no specific examples, reaction conditions, or stereochemical outcomes to report.
Applications of N,n Bis 3 Methylbutyl Sulfamoyl Chloride As a Key Intermediate in Chemical Synthesis
Precursor in Pharmaceutical Synthesis
The synthesis of novel pharmaceutical agents often relies on the use of versatile intermediates that can be modified to create a library of compounds for biological screening. Sulfamoyl chlorides, in general, are valuable in this regard due to their ability to form stable sulfonamide linkages.
Scaffold for Novel Nitrogen-Sulfur Containing Compounds
Nitrogen-sulfur containing scaffolds are prevalent in a wide range of biologically active molecules. The sulfonamide group, which can be formed from sulfamoyl chlorides, is a key pharmacophore in many approved drugs. While direct examples involving N,N-bis(3-methylbutyl)sulfamoyl chloride are not readily found in published studies, its structure lends itself to the creation of new chemical entities with potential therapeutic applications. The two 3-methylbutyl (isopentyl) groups provide a distinct lipophilic character that can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
Role in the Elaboration of Biologically Active Molecules
The development of biologically active molecules is a cornerstone of pharmaceutical research. Sulfamoyl chlorides are employed as reagents to introduce the sulfamide (B24259) group, which can modulate the biological activity of a parent compound. The general reaction involves the coupling of a sulfamoyl chloride with an amine-containing molecule to afford the corresponding sulfamide. This synthetic strategy is a common practice in drug discovery to explore structure-activity relationships.
Spectroscopic and Structural Elucidation of N,n Bis 3 Methylbutyl Sulfamoyl Chloride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a complete picture of the carbon-hydrogen framework of N,N-bis(3-methylbutyl)sulfamoyl chloride.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the chemically non-equivalent protons in the two symmetric 3-methylbutyl (isopentyl) chains. The chemical shifts (δ) are influenced by the electron-withdrawing sulfamoyl chloride group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).
Based on analogous isopentyl-containing compounds, the following proton signals are predicted:
A doublet for the six methyl protons (CH₃) of the isopropyl end of each chain, appearing at the most upfield position.
A multiplet for the methine proton (-CH-) adjacent to the two terminal methyl groups.
A multiplet for the methylene (B1212753) protons (-CH₂-) adjacent to the methine group.
A triplet for the methylene protons (-CH₂-) directly bonded to the nitrogen atom, expected to be the most downfield signal of the alkyl chain due to the direct inductive effect of the nitrogen and the sulfonyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbon atom attached to the nitrogen will be significantly deshielded and appear at a lower field.
The predicted chemical shifts for the carbon atoms in the N,N-bis(3-methylbutyl) moiety are outlined in the table below, based on typical values for alkyl chains and the influence of the sulfamoyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-C H₂- | ~3.2 - 3.4 | Triplet | ~45 - 50 |
| -CH₂-C H₂- | ~1.6 - 1.8 | Multiplet | ~37 - 40 |
| -C H(CH₃)₂ | ~1.5 - 1.7 | Multiplet | ~25 - 28 |
| -CH(C H₃)₂ | ~0.9 - 1.0 | Doublet | ~22 - 24 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Cross-peaks would confirm the connectivity within the 3-methylbutyl chains, for instance, showing correlations between the N-CH₂ protons and their adjacent -CH₂- protons, and so on down the chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the triplet at ~3.2-3.4 ppm would show a cross-peak with the carbon signal at ~45-50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial to confirm the connection of the alkyl chains to the nitrogen atom of the sulfamoyl group, by observing a correlation between the N-CH₂ protons and the carbon atoms of the other alkyl chain, though such correlations are often weak.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₂₂ClNO₂S), the calculated monoisotopic mass is 255.10597 Da. 182.160.97 An HRMS experiment would aim to measure this exact mass, typically observing the protonated molecule [M+H]⁺ at m/z 256.11325 or other adducts like the sodium adduct [M+Na]⁺ at m/z 278.09519. 182.160.97 The high precision of this measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Interactive Data Table: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 256.11325 |
| [M+Na]⁺ | 278.09519 |
| [M+K]⁺ | 294.06913 |
| [M+NH₄]⁺ | 273.13979 |
Data sourced from predicted values. 182.160.97
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common fragmentation pathway for amines. chemicalbook.com This would lead to the loss of an isobutyl radical (•C₄H₉) and the formation of a stable iminium ion.
Loss of the Sulfonyl Chloride Group: The S-N bond or the S-Cl bond could cleave. The loss of the •SO₂Cl radical would result in a dialkylaminium ion. Alternatively, loss of a chlorine radical followed by rearrangement is possible.
Loss of SO₂: A characteristic fragmentation of some sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net
Alkyl Chain Fragmentation: The 3-methylbutyl chains themselves can fragment, leading to a series of peaks corresponding to the loss of alkyl fragments. libretexts.org
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 255/257 | [C₁₀H₂₂ClNO₂S]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |
| 156 | [C₁₀H₂₂N]⁺ | Loss of •SO₂Cl |
| 71 | [C₅H₁₁]⁺ | Isopentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation (from chain fragmentation) |
These are predicted fragmentation pathways based on general principles of mass spectrometry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the strong absorptions associated with the sulfonyl chloride group. The key expected vibrational modes are:
S=O Stretching: The sulfonyl group (SO₂) will exhibit two characteristic and strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For sulfonyl chlorides, these typically appear in the regions of 1370-1390 cm⁻¹ and 1160-1180 cm⁻¹, respectively.
C-H Stretching: The aliphatic C-H bonds of the 3-methylbutyl groups will show strong absorptions in the 2850-3000 cm⁻¹ region.
S-Cl Stretching: The stretch for the sulfur-chlorine bond is expected in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy is also effective for observing the vibrations of the sulfonyl chloride group. Often, the symmetric S=O stretch provides a strong Raman signal. The C-H stretching and bending modes of the alkyl chains will also be visible. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (alkyl) | Stretching | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
| C-H (alkyl) | Bending | ~1465 and ~1375 (Medium) | ~1465 and ~1375 (Medium) |
| S=O (sulfonyl) | Asymmetric Stretch | 1370 - 1390 (Strong) | Weak |
| S=O (sulfonyl) | Symmetric Stretch | 1160 - 1180 (Strong) | Strong |
| C-N | Stretching | 1020 - 1250 (Medium-Weak) | Medium-Weak |
| S-Cl | Stretching | 500 - 600 (Medium) | Medium-Strong |
Frequencies are based on general correlation tables and may vary.
X-ray Crystallography for Solid-State Structural Determination
Extensive searches of chemical and crystallographic databases have revealed no publicly available X-ray crystallography data for this compound. The PubChem database entry for this compound, for instance, indicates that there is no literature data available. uni.lu Similarly, no crystal structure data for this specific molecule is found in the Cambridge Structural Database (CSD). As a result, a detailed analysis based on experimental solid-state structural determination is not possible at this time. The following subsections outline the type of information that would be derived from such data, were it available.
Determination of Molecular Conformation and Intermolecular Interactions
Without experimental crystallographic data, the precise molecular conformation of this compound in the solid state remains undetermined. An X-ray crystal structure would provide definitive information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed description of the geometry around the central sulfur atom and the conformation of the two 3-methylbutyl side chains.
Furthermore, the analysis of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, is not possible. Such an analysis would depend on crystallographic data to reveal how individual molecules of this compound pack together in a crystal lattice.
Racemic Form Analysis
This compound is a chiral molecule. In the absence of a crystal structure, it is not possible to determine whether it crystallizes as a racemic compound (with both enantiomers present in a regular pattern within the same crystal lattice) or as a conglomerate (a mechanical mixture of crystals of the pure enantiomers). X-ray crystallography is the definitive method for making such a determination.
Due to the lack of available data, no data tables can be generated.
Computational and Theoretical Investigations of N,n Bis 3 Methylbutyl Sulfamoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
For a molecule like N,N-bis(3-methylbutyl)sulfamoyl chloride, Density Functional Theory (DFT) would be a primary tool for investigation. DFT studies could provide insights into its electronic structure, molecular geometry (bond lengths and angles), and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Furthermore, DFT calculations would be employed to generate electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule might interact with other reagents. While general principles of DFT are well-established, specific data for this compound is not present in the reviewed literature.
Ab Initio Methods for Thermochemical Properties
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, would be utilized to compute the thermochemical properties of this compound. These methods can provide accurate values for properties such as the standard enthalpy of formation, entropy, and Gibbs free energy of formation. Such data is vital for understanding the compound's stability and for predicting the thermodynamics of reactions in which it participates. High-level ab initio methods like coupled cluster (CC) or Møller-Plesset perturbation theory (MP) would yield highly accurate results. Despite the power of these methods, no published studies have reported these thermochemical properties for this compound.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
MD and MC simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions over time.
Investigation of Reaction Pathways and Transition States
Molecular dynamics simulations could be employed to explore the potential energy surface of reactions involving this compound. By simulating the motion of atoms over time, researchers can identify likely reaction pathways and locate the transition state structures. Calculating the energy barrier of the transition state is essential for determining the kinetics of a reaction. These simulations would be particularly useful for understanding mechanisms such as hydrolysis or reactions with nucleophiles. However, no such simulation data has been published for this specific compound.
Adsorption Behavior and Surface Interactions
The interaction of this compound with various surfaces could be investigated using both MD and MC simulations. These simulations can predict the adsorption energy, the orientation of the molecule on a surface, and the nature of the intermolecular forces involved. This information is particularly relevant in fields such as materials science and catalysis. While studies on the adsorption of other sulfonamides on surfaces exist, specific research on this compound is absent.
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of a chemical based on its molecular structure. To build a QSAR/QSPR model for a series of sulfamoyl chlorides, including this compound, a dataset of compounds with known activities or properties would be required. Molecular descriptors (physicochemical, topological, etc.) would then be calculated and correlated with the observed activity. Such a model could predict the reactivity or other properties of new, untested sulfamoyl chlorides. The development of such a model is contingent on the availability of experimental data, which is currently lacking for a series of compounds that would include this compound.
Predictive Modeling for Novel Derivatives
Computational and theoretical investigations are pivotal in the rational design of novel derivatives of this compound. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, offers a strategic approach to forecast the biological activities and physicochemical properties of yet-to-be-synthesized analogues. This in silico screening process significantly narrows down the number of candidates for chemical synthesis and subsequent experimental testing, thereby optimizing resources and accelerating the discovery of derivatives with enhanced potency and desirable characteristics.
The foundation of predictive modeling for this compound derivatives lies in the development of robust QSAR models. wikipedia.org These models are mathematical equations that correlate variations in the chemical structure of compounds with their biological activity. mdpi.com For a hypothetical series of this compound analogues, a QSAR study would commence with the design of a virtual library of derivatives. These derivatives would be systematically modified at specific positions on the parent molecule. For instance, substitutions could be introduced on an aromatic ring if one were incorporated into the core structure, or the N,N-bis(3-methylbutyl) groups could be altered.
For each of these virtual derivatives, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. frontiersin.org A multiple linear regression (MLR) algorithm can then be employed to build a predictive model. nih.gov
Hypothetical QSAR Model for Novel Derivatives
To illustrate, consider a training set of hypothetical derivatives of this compound designed to target a specific enzyme. The following interactive data table presents a selection of these designed derivatives and their predicted biological activities based on a hypothetical QSAR model. The model aims to predict the half-maximal inhibitory concentration (IC₅₀) against this target enzyme.
| Compound ID | R¹ Substitution | R² Substitution | Predicted IC₅₀ (µM) | Calculated logP |
|---|---|---|---|---|
| DBMSC-01 | -H | -H | 15.2 | 4.5 |
| DBMSC-02 | 4-Fluoro | -H | 9.8 | 4.7 |
| DBMSC-03 | 4-Chloro | -H | 7.5 | 5.1 |
| DBMSC-04 | 4-Trifluoromethyl | -H | 5.1 | 5.4 |
| DBMSC-05 | -H | -CH₃ | 12.3 | 4.9 |
| DBMSC-06 | 4-Chloro | -CH₃ | 6.2 | 5.5 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical model, the introduction of electron-withdrawing groups at the para-position of a phenyl ring (R¹) is predicted to enhance inhibitory activity. The trifluoromethyl group in DBMSC-04, for example, is associated with the lowest predicted IC₅₀ value, suggesting that this modification is favorable for binding to the target enzyme. The calculated logP values also provide insight into the lipophilicity of the designed compounds, a critical parameter for pharmacokinetic properties. mdpi.com
Complementary to QSAR, molecular docking studies can provide deeper insights into the binding interactions between the designed derivatives and their biological target. nih.gov By simulating the docking of each derivative into the active site of the target protein, researchers can visualize the binding pose, identify key interactions such as hydrogen bonds and hydrophobic contacts, and calculate a binding energy score. nih.govresearchgate.net For instance, the improved predicted activity of the chloro- and trifluoromethyl-substituted derivatives (DBMSC-03, DBMSC-04, and DBMSC-06) could be rationalized by docking studies showing that these substituents form favorable interactions with a specific hydrophobic pocket within the enzyme's active site.
The synergy between QSAR and molecular docking provides a powerful predictive framework. The QSAR model offers a rapid screening of a large virtual library, while molecular docking provides a structural basis for the observed trends and helps in refining the design of subsequent generations of derivatives. nih.gov This iterative process of computational design, prediction, and refinement allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby guiding the development of novel and more effective derivatives based on the this compound scaffold.
Future Research Directions and Unexplored Potential of N,n Bis 3 Methylbutyl Sulfamoyl Chloride
Sustainable and Green Synthesis Approaches
The conventional synthesis of sulfamoyl chlorides often involves reagents and conditions that are not environmentally benign. Future research should prioritize the development of sustainable and green synthetic routes to N,N-bis(3-methylbutyl)sulfamoyl chloride.
Current research in the broader field of sulfonamide synthesis, which often proceeds via sulfonyl chloride intermediates, highlights several green chemistry principles that could be adapted. researchgate.netsci-hub.se Key areas for investigation include:
Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, ethanol, glycerol, or deep eutectic solvents (DES) could significantly reduce the environmental impact of the synthesis process. researchgate.net
Efficient Oxidants: The use of milder and more efficient oxidants, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), for the conversion of precursor thiols or their derivatives into the corresponding sulfonyl chloride is a promising avenue. researchgate.net
| Green Synthesis Strategy | Potential Advantages | Relevant Research Analogy |
| Use of Aqueous Media | Reduced VOC emissions, lower cost, inherent safety | Synthesis of sulfonamides in water under controlled pH. sci-hub.se |
| Alternative Oxidants (e.g., NaDCC·2H₂O) | Milder reaction conditions, reduced hazardous byproducts | Oxidative chlorination of thiols in sustainable solvents. researchgate.net |
| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification | In-situ formation of sulfonyl chlorides from thiols followed by amination. sci-hub.se |
Catalyst Development for Targeted Transformations
The development of novel catalysts to control the reactivity of this compound is a critical area for future exploration. While specific catalytic systems for this compound have not been reported, research on other sulfonyl compounds provides a roadmap.
For instance, transition metal catalysts, particularly palladium and rhodium, have been shown to control divergent reaction pathways of N-sulfonyl-1,2,3-triazoles, leading to the formation of complex heterocyclic structures. uni.lu Future research could explore:
Lewis Acid Catalysis: Investigating Lewis acids like gallium trichloride (B1173362) or niobium-based catalysts could facilitate novel cycloaddition or annulation reactions, potentially leading to new classes of compounds. researchgate.netresearchgate.net
Photoredox Catalysis: The use of photoredox catalysis to generate sulfamoyl radicals from sulfamoyl chlorides has been demonstrated for other analogues. acs.org This approach could enable novel carbon-sulfur bond formations and the synthesis of a wide range of alkylsulfonamides derived from this compound. acs.org
| Catalytic Approach | Potential Transformation | Example from Related Chemistry |
| Transition Metal Catalysis (e.g., Pd, Rh) | Controlled intramolecular cyclizations | Divergent synthesis of isoquinolin-3-ones and 2-aminoindanones. uni.lu |
| Photoredox Catalysis | Hydrosulfamoylation of alkenes | Silyl radical-mediated activation of sulfamoyl chlorides for addition to olefins. acs.org |
| Lewis Acid Catalysis (e.g., GaCl₃) | [2+3] Annulation reactions | Synthesis of 2-arylinden-1-ylmalonates. researchgate.net |
Exploration of Novel Reaction Pathways
The reactivity of this compound is presumed to be similar to other N,N-dialkylsulfamoyl chlorides, which are known to react with a variety of nucleophiles. enamine.net However, the specific steric and electronic effects of the two 3-methylbutyl (isoamyl) groups could lead to unique reactivity that warrants investigation.
Future research should focus on:
Reactions with Diverse Nucleophiles: A systematic study of its reactions with a broad range of nucleophiles (alcohols, amines, thiols, carbon nucleophiles) would establish a foundational understanding of its synthetic utility.
Radical-Mediated Reactions: As an extension of photoredox catalysis, exploring other methods for generating the N,N-bis(3-methylbutyl)sulfamoyl radical could unlock novel reaction pathways, such as additions to unsaturated systems. acs.org
Rearrangement Reactions: Investigating potential rearrangements of intermediates derived from this sulfamoyl chloride could lead to unexpected and synthetically valuable molecular scaffolds. The rearrangement of O-sulfinylated hydroxylamine (B1172632) intermediates involving aminyl radicals in reactions with related sulfinyl chlorides suggests that such pathways may be accessible.
Interdisciplinary Applications in Emerging Fields
The true potential of this compound will be realized through its application in various scientific disciplines. The sulfonamide functional group, which is readily accessible from this compound, is a well-established pharmacophore in medicinal chemistry.
Potential areas for interdisciplinary application include:
Medicinal Chemistry: The lipophilic 3-methylbutyl groups may impart favorable pharmacokinetic properties to drug candidates. Derivatives could be synthesized and screened for a variety of biological activities, including as antibacterial, antiviral, or anticancer agents, leveraging the known bioactivity of other sulfamoyl-containing compounds. ontosight.ai
Materials Science: Sulfonyl chloride groups can be used to modify surfaces and polymers. Research into grafting this compound onto materials could lead to novel polymers or surfaces with tailored properties, such as hydrophobicity or altered reactivity. For example, sulfonyl chloride modification has been used to create catalysts on lignin-based porous carbon supports. mdpi.com
Agrochemicals: The sulfonamide and sulfamide (B24259) moieties are present in various herbicides and pesticides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.
Q & A
Q. What are the most reliable synthetic routes for preparing N,N-bis(3-methylbutyl)sulfamoyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfamoylation of a bis(amine) precursor. A validated approach includes:
- Step 1 : Reacting 3-methylbutylamine with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane under nitrogen at 0–5°C to form the intermediate sulfamoyl chloride.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization : Control stoichiometry (2:1 ratio of amine to SO₂Cl₂) and reaction temperature to minimize side reactions like over-chlorination. Monitor by TLC and ¹H NMR for real-time analysis .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns and purity. Key signals include δ ~3.4 ppm (N–CH₂– groups) and δ ~1.6 ppm (branched methyl groups).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, S, and Cl content to confirm stoichiometry .
Advanced Research Questions
Q. How does the steric bulk of the 3-methylbutyl substituents influence the reactivity of this sulfamoyl chloride in nucleophilic substitution reactions?
The branched 3-methylbutyl groups create steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies (via ¹H NMR monitoring) show a 30% slower reaction rate compared to linear alkyl analogs. This property necessitates:
Q. What are the stability challenges of this compound under varying storage conditions, and how can decomposition be mitigated?
Q. How can contradictions in reported biological activity data for sulfamoyl chloride derivatives be resolved?
Discrepancies arise from:
- Impurity Profiles : Related substances (e.g., hydrolyzed byproducts) in older studies skew bioactivity results. Use HPLC-MS to quantify impurities (<0.5% threshold).
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) affect compound solubility and bioavailability. Standardize protocols using OECD guidelines .
Methodological Guidance
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
Q. How can computational modeling (e.g., DFT) predict the electrophilic reactivity of this compound in novel reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The sulfonyl chloride group shows high electrophilicity (Fukui indices >0.5), favoring attack at sulfur.
- MD Simulations : Predict solvation effects in toluene vs. acetonitrile to guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
